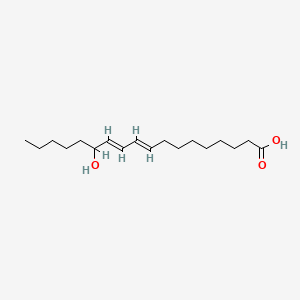
13-Hydroxy-9,11-octadecadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Hydroxy-9,11-octadecadienoic acid is a hydroxy fatty acid derived from linoleic acid. It is known for its role in various biological processes and is often studied for its potential therapeutic applications. This compound is a product of lipid peroxidation and is found in various biological systems, including plants and animals .
Applications De Recherche Scientifique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 13-Hydroxy-9,11-octadecadienoic acid can be synthesized through the enzymatic oxidation of linoleic acid. The enzyme linoleate 13-lipoxygenase catalyzes the addition of molecular oxygen to linoleic acid, forming 13-hydroperoxyoctadecadienoic acid, which is subsequently reduced to this compound .
Industrial Production Methods: In industrial settings, recombinant cells expressing linoleate 13-lipoxygenase from Burkholderia thailandensis have been used for the production of this compound. The optimal reaction conditions include a pH of 7.5, a temperature of 25°C, and the presence of 0.5 M sodium chloride to permeabilize the cells .
Analyse Des Réactions Chimiques
Types of Reactions: 13-Hydroxy-9,11-octadecadienoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized to form 13-oxo-9,11-octadecadienoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Esterification: Esterification reactions can be carried out using alcohols in the presence of acid catalysts to form esters of this compound.
Major Products:
Oxidation: 13-oxo-9,11-octadecadienoic acid
Reduction: this compound derivatives
Esterification: Esters of this compound
Mécanisme D'action
The mechanism of action of 13-Hydroxy-9,11-octadecadienoic acid involves its interaction with cellular receptors and enzymes. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation . Additionally, it can influence the expression of genes involved in oxidative stress responses and cellular proliferation .
Comparaison Avec Des Composés Similaires
- 9-Hydroxy-10,12-octadecadienoic acid
- 13-Hydroxy-9,11,15-octadecatrienoic acid
- 9-Hydroxy-5,7-tetradecadienoic acid
Comparison: 13-Hydroxy-9,11-octadecadienoic acid is unique due to its specific hydroxylation pattern and its role in modulating PPAR activity. Compared to 9-Hydroxy-10,12-octadecadienoic acid, it has distinct biological activities and is more potent in its anti-inflammatory effects . The presence of additional double bonds in 13-Hydroxy-9,11,15-octadecatrienoic acid gives it different chemical reactivity and biological functions .
Propriétés
Numéro CAS |
5204-88-6 |
|---|---|
Formule moléculaire |
C18H32O3 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(9E,11E)-13-hydroxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+ |
Clé InChI |
HNICUWMFWZBIFP-KDFHGORWSA-N |
SMILES isomérique |
CCCCCC(/C=C/C=C/CCCCCCCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O |
SMILES canonique |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O |
Synonymes |
13-HODD 13-HODE 13-hydroxy-9,11-octadecadienoic acid 13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer 13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer 13-hydroxyoctadecadienoic acid 13-LOX |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


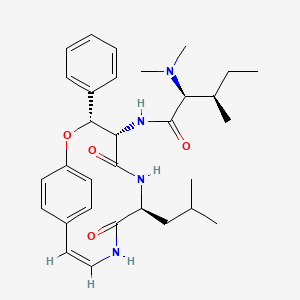
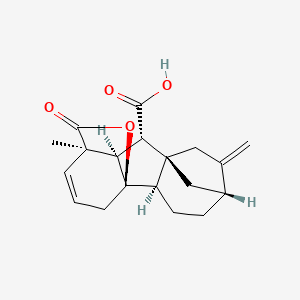
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate](/img/structure/B1234474.png)

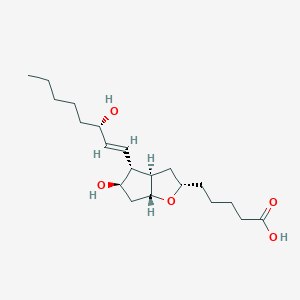
![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)
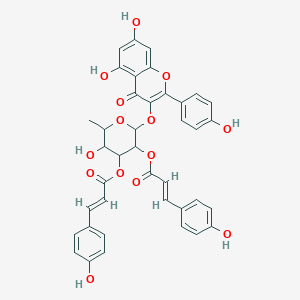
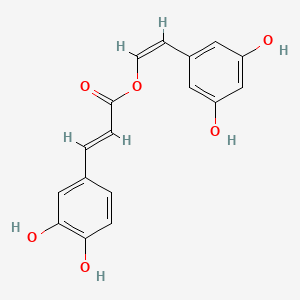
![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)
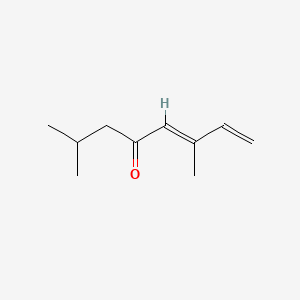
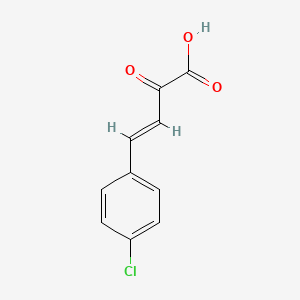
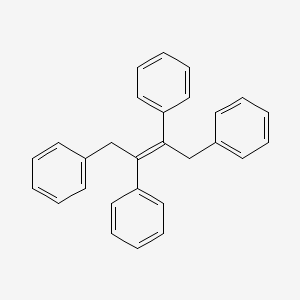
![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)

